Pyrrolidine-1-sulfonamide

Beschreibung

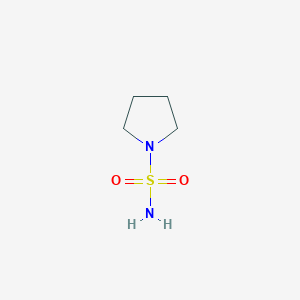

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrrolidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPOVVJDAVMOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577110 | |

| Record name | Pyrrolidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-88-7 | |

| Record name | Pyrrolidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidine-1-sulfonamide

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving therapeutic success. Among these, the five-membered pyrrolidine ring stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for precise interactions with biological targets.[1] When this versatile ring is functionalized with a sulfonamide moiety—a group renowned for its hydrogen bonding capabilities and metabolic stability—the resulting molecule, Pyrrolidine-1-sulfonamide, emerges as a compound of significant interest.

Derivatives of this core structure have shown promise across a spectrum of therapeutic areas, including the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for type-2 diabetes,[3][4] transient receptor potential vanilloid-4 (TRPV4) antagonists,[5] and novel antitumor agents.[6] Understanding the fundamental physicochemical properties of the parent Pyrrolidine-1-sulfonamide is therefore not merely an academic exercise; it is a critical prerequisite for any researcher, scientist, or drug development professional seeking to leverage this scaffold for therapeutic innovation. This guide provides a comprehensive analysis of these core properties, blending established data with practical, field-proven methodologies for its characterization.

Molecular Identity and Structural Architecture

The foundational step in characterizing any compound is to establish its precise molecular identity. Pyrrolidine-1-sulfonamide is an unambiguous chemical entity defined by a unique set of identifiers and a distinct structural arrangement.

| Property | Value | Source(s) |

| Chemical Name | Pyrrolidine-1-sulfonamide | [7][8] |

| Synonym(s) | 1-Pyrrolidinesulfonamide | [7][9] |

| CAS Number | 4108-88-7 | [7][9][10] |

| Molecular Formula | C₄H₁₀N₂O₂S | [7][9][10] |

| Molecular Weight | 150.20 g/mol | [7][9][10] |

| SMILES | C1CCN(C1)S(=O)(=O)N | [7][8][9] |

| InChIKey | LPPOVVJDAVMOET-UHFFFAOYSA-N | [7] |

The structure features a saturated, five-membered azacyclopentane (pyrrolidine) ring where the nitrogen atom is directly bonded to a sulfonyl group, which is in turn bonded to an amino group. This arrangement quenches the basicity of the pyrrolidine nitrogen, making the acidic protons on the terminal sulfonamide nitrogen the primary site of ionization.

Caption: Key structural features of Pyrrolidine-1-sulfonamide.

Core Physicochemical Properties: A Data-Driven Analysis

The therapeutic potential of a molecule is intrinsically linked to its physical and chemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its intended target.

| Physicochemical Parameter | Value | Significance in Drug Development |

| Physical Form | Solid | Affects handling, formulation, and dissolution rate. |

| Boiling Point | 287.49 °C at 760 mmHg | [10][11] Indicates low volatility and strong intermolecular forces. |

| Calculated logP | -0.71 | [7][9] Predicts high hydrophilicity and aqueous solubility. |

| TPSA | 63.4 - 71.8 Ų | [7][9][11] Favorable for cell membrane permeability and oral bioavailability. |

| H-Bond Donors | 1 (from -NH₂) | [9] Crucial for target binding and solubility. |

| H-Bond Acceptors | 2 (from -O=S=O-) | [9] Crucial for target binding and solubility. |

| Rotatable Bonds | 1 (S-N bond) | [9] Low number suggests conformational rigidity, which can be favorable for binding affinity. |

| Density | 1.408 g/cm³ | [11] Useful for formulation and process chemistry calculations. |

Expert Analysis & Insights

-

Lipophilicity (logP): The calculated octanol-water partition coefficient (logP) is approximately -0.7.[7][9] This negative value strongly suggests that the molecule is hydrophilic. In drug development, this points towards good aqueous solubility, which is beneficial for formulation, but may also imply challenges in passively crossing lipid-rich biological membranes like the blood-brain barrier. The balance between solubility and permeability is a key optimization challenge for derivatives of this scaffold.

-

Acidity (pKa): While no experimental pKa is published for the parent compound, the relevant functional group is the sulfonamide (-SO₂NH₂). This group is known to be weakly acidic, with the nitrogen protons being ionizable. For aliphatic sulfonamides, the pKa is generally higher (less acidic) than for their aromatic counterparts.[12] The expected pKa would likely fall in the 9-11 range. This is a critical parameter as the charge state of a molecule at physiological pH (~7.4) dictates its solubility, receptor interactions, and membrane transport. At pH 7.4, Pyrrolidine-1-sulfonamide will be overwhelmingly in its neutral, un-ionized form.

-

Molecular Size and "Drug-Likeness": With a molecular weight of 150.20 g/mol and a Topological Polar Surface Area (TPSA) under 72 Ų, Pyrrolidine-1-sulfonamide fits comfortably within established guidelines for oral bioavailability, such as Lipinski's Rule of Five. Its small size and favorable TPSA make it an excellent starting point for building more complex drug candidates without quickly accumulating undesirable properties.

Methodologies for Spectroscopic Characterization

Authenticating the structure and purity of Pyrrolidine-1-sulfonamide is a non-negotiable step in research. The following protocols outline standard, self-validating systems for its spectroscopic identification.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive structural information by probing the chemical environment of each hydrogen and carbon atom, confirming connectivity and purity.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Pyrrolidine-1-sulfonamide.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides to ensure the acidic N-H protons are observable.

-

Vortex the tube until the sample is fully dissolved.

-

Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Include standard 2D experiments like COSY and HSQC for unambiguous peak assignment.

Expected Spectral Features:

-

¹H NMR:

-

Two multiplets in the alkyl region (~1.8-2.0 ppm and ~3.2-3.4 ppm), corresponding to the four β-protons and four α-protons of the pyrrolidine ring, respectively. The protons alpha to the nitrogen will be downfield due to its inductive effect.

-

A broad singlet in the region of ~7.0-8.0 ppm (in DMSO-d₆), integrating to 2 protons, corresponding to the sulfonamide (-SO₂NH₂) group.

-

-

¹³C NMR:

-

Two distinct signals in the aliphatic region, corresponding to the α-carbons (~48-52 ppm) and β-carbons (~24-28 ppm) of the pyrrolidine ring.

-

Caption: Experimental workflow for NMR analysis.

Methodology 2: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, particularly the characteristic S=O and N-H bonds of the sulfonamide.

Step-by-Step Protocol:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform a background subtraction using the clean ATR crystal.

Expected Characteristic Absorption Bands:

-

~3350-3250 cm⁻¹: Two bands corresponding to the asymmetric and symmetric N-H stretching of the primary sulfonamide.[13]

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the pyrrolidine ring's CH₂ groups.

-

~1350-1310 cm⁻¹: Strong, sharp band for the asymmetric S=O stretch.[13]

-

~1160-1140 cm⁻¹: Strong, sharp band for the symmetric S=O stretch.[13]

-

~920-890 cm⁻¹: S-N stretching vibration.[13]

Methodology 3: Mass Spectrometry (MS)

Causality: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns, serving as a final check on its identity.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer source via direct infusion or using an LC system. Electrospray Ionization (ESI) in positive mode is typically effective.

-

Acquisition: Acquire a full scan mass spectrum.

-

Analysis: Identify the protonated molecular ion [M+H]⁺.

Expected Results:

-

A prominent peak at m/z 151.05, corresponding to the [C₄H₁₀N₂O₂S + H]⁺ ion.

Implications for Drug Discovery and Development

The physicochemical profile of Pyrrolidine-1-sulfonamide makes it a compelling starting point for fragment-based or lead optimization campaigns. The interplay between its properties directly influences its journey from a lab chemical to a potential therapeutic agent.

Caption: Relationship between physicochemical properties and drug development.

-

Target Engagement: The rigid, three-dimensional nature of the pyrrolidine ring helps reduce the entropic penalty upon binding to a target protein, potentially increasing affinity.[5] The sulfonamide group acts as a potent hydrogen bond donor and acceptor, allowing it to form strong, directional interactions within a receptor's active site.

-

Pharmacokinetics: The molecule's inherent hydrophilicity ensures good solubility, a prerequisite for absorption. However, medicinal chemists will often need to modulate the logP of derivatives by adding lipophilic groups to achieve the optimal balance required for membrane permeability and distribution to the target tissue, while avoiding metabolic liabilities.

Conclusion

Pyrrolidine-1-sulfonamide is more than a simple chemical; it is a highly valuable building block endowed with a compelling set of physicochemical properties. Its low molecular weight, structural rigidity, high aqueous solubility, and potent hydrogen bonding capabilities make it an ideal starting point for the design of novel therapeutics. By understanding and applying the principles and methodologies outlined in this guide, researchers can effectively characterize this scaffold and its derivatives, accelerating the journey from initial concept to clinical candidate.

References

-

ChemWhat. N-(4-acetylphenyl)pyrrolidine-1-sulfonamide CAS#: 941912-79-4. [Link]

-

Porphyrin-Systems. Pyrrolidine-1-sulfonamide. [Link]

-

PubChem. Pyrrolidine-1,2-disulfonamide | C4H11N3O4S2 | CID 154020066. [Link]

-

PubChem. Pyrrolidine-1-sulfonamide | C4H10N2O2S | CID 15707376. [Link]

-

Fallacara, A. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. [Link]

-

Jeelan Basha, S., et al. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. ResearchGate. [Link]

-

Shah, P., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. [Link]

-

PubChem. Pyrrolidine-3-sulfonamide | C4H10N2O2S | CID 45792639. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. The pK a values of the sulfonamides studied. [Link]

-

Akpovire, E. D., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC - PubMed Central. [Link]

-

PubChem. Pyrrolidine | C4H9N | CID 31268. [Link]

-

Kuranov, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

DrugFuture. Pyrrolidine. [Link]

-

Common Organic Chemistry. Pyrrolidine. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. Selected physicochemical properties of the sulfonamide antibiotics. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

National Institute of Standards and Technology. Pyrrolidine - NIST WebBook. [Link]

-

PubChemLite. Pyrrolidine-1-sulfonamide (C4H10N2O2S). [Link]

-

PubChem. N-(5-amino-2-pyridinyl)pyrrolidine-1-sulfonamide | C9H14N4O2S | CID 43144682. [Link]

-

ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrrolidine-1-sulfonamide | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - Pyrrolidine-1-sulfonamide (C4H10N2O2S) [pubchemlite.lcsb.uni.lu]

- 9. chemscene.com [chemscene.com]

- 10. Pyrrolidine-1-sulfonamide – porphyrin-systems [porphyrin-systems.com]

- 11. Pyrrolidine-1-sulfonamide price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Pyrrolidine-1-sulfonamide: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract

The pyrrolidine ring is a cornerstone in modern drug discovery, prized for its unique three-dimensional structure that allows for extensive exploration of chemical space.[1] When functionalized to form Pyrrolidine-1-sulfonamide, this scaffold serves as a versatile starting point for the synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth analysis of Pyrrolidine-1-sulfonamide, covering its fundamental properties, a detailed synthesis protocol, characteristic analytical data, and its significant role in the development of therapeutic agents, particularly as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the management of type 2 diabetes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Core Compound Identification

Pyrrolidine-1-sulfonamide is a simple yet potent chemical entity that combines the saturated heterocyclic pyrrolidine ring with a sulfonamide functional group. This combination imparts a unique set of physicochemical properties that make it an attractive building block in medicinal chemistry.

Table 1: Compound Identification and Core Properties

| Identifier | Value | Reference |

| IUPAC Name | pyrrolidine-1-sulfonamide | [2] |

| CAS Number | 4108-88-7 | [2] |

| Molecular Formula | C₄H₁₀N₂O₂S | [2] |

| Molecular Weight | 150.20 g/mol | [2] |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)N | [2] |

| InChIKey | LPPOVVJDAVMOET-UHFFFAOYSA-N | [2] |

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The five-membered pyrrolidine ring is one of the most utilized nitrogen heterocycles in the development of new drugs.[3][4] Its prevalence is due to several advantageous features:

-

Three-Dimensionality : Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar structure. This "pseudorotation" allows for a greater exploration of three-dimensional pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets.[3][5]

-

Stereochemical Diversity : The carbon atoms in the pyrrolidine ring can be chiral centers, allowing for the creation of stereoisomers. This is crucial as different enantiomers of a drug can have vastly different biological activities and toxicological profiles.[3][5]

-

Improved Physicochemical Properties : The inclusion of a pyrrolidine scaffold can improve properties such as solubility and metabolic stability, which are critical for a successful drug candidate.[4]

The molecular diversity and complexity offered by pyrrolidine-based molecules provide a robust foundation for designing and developing more active and less toxic drug candidates through the careful consideration of structure-activity relationships (SAR).[4][6]

Synthesis of Pyrrolidine-1-sulfonamide: A Validated Protocol

The synthesis of Pyrrolidine-1-sulfonamide is typically achieved through the reaction of pyrrolidine with a suitable sulfamoylating agent. The following protocol describes a reliable method adapted from general procedures for the synthesis of sulfonamides.[7]

Reaction Principle

The synthesis involves the nucleophilic attack of the secondary amine of pyrrolidine on the electrophilic sulfur atom of a sulfamoyl chloride. A base is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the stable sulfonamide bond.

Experimental Protocol

Materials:

-

Pyrrolidine (1.1 eq)

-

Sulfamoyl chloride (1.0 eq)

-

Triethylamine (1.2 eq) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) as solvent

-

1M Hydrochloric acid (for work-up)

-

Saturated sodium bicarbonate solution (for work-up)

-

Saturated sodium chloride solution (brine, for work-up)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling : Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Sulfamoyl Chloride : Dissolve sulfamoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 15-30 minutes. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Progression : Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up :

-

Quench the reaction by carefully adding 1M hydrochloric acid to neutralize the excess triethylamine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification : Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product. The crude Pyrrolidine-1-sulfonamide can be further purified by column chromatography or recrystallization, if necessary.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Pyrrolidine-1-sulfonamide.

Analytical Characterization

The structure and purity of the synthesized Pyrrolidine-1-sulfonamide are confirmed through various spectroscopic methods. While a comprehensive public database of spectra for this specific compound is limited, the expected data can be inferred from the analysis of its constituent parts and related sulfonamide derivatives.[8][9][10]

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two multiplets corresponding to the protons on the pyrrolidine ring. The protons alpha to the nitrogen (positions 2 and 5) would appear more downfield than the beta protons (positions 3 and 4). A broad singlet for the -NH₂ protons of the sulfonamide group. |

| ¹³C NMR | Two distinct signals for the carbon atoms of the pyrrolidine ring. The alpha carbons would be shifted further downfield compared to the beta carbons. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). An N-H stretching band for the sulfonamide amine. C-H stretching bands for the aliphatic pyrrolidine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (150.0463 Da).[11] |

Applications in Drug Discovery: DPP-IV Inhibition

A significant application of the Pyrrolidine-1-sulfonamide scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a class of oral medications for the treatment of type 2 diabetes.[12][13]

Mechanism of Action

DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][15] These hormones are crucial for glucose homeostasis as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[15]

By inhibiting DPP-IV, Pyrrolidine-1-sulfonamide derivatives can prolong the activity of GLP-1 and GIP, leading to improved glycemic control.[14][15] The pyrrolidine ring often serves to mimic the proline residue of the natural substrates of DPP-IV, allowing it to fit into the enzyme's active site.[14]

Signaling Pathway

Caption: Mechanism of DPP-IV inhibition by pyrrolidine-based compounds.

Safety and Handling

Pyrrolidine-1-sulfonamide should be handled with appropriate laboratory safety precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Pyrrolidine-1-sulfonamide is a fundamentally important scaffold in the field of medicinal chemistry. Its straightforward synthesis, coupled with the advantageous properties of the pyrrolidine ring, makes it a valuable starting point for the development of novel therapeutic agents. The success of pyrrolidine-based DPP-IV inhibitors highlights the potential of this scaffold in addressing significant health challenges. Further research into derivatives of Pyrrolidine-1-sulfonamide is likely to yield new compounds with diverse and potent biological activities.

References

- Li Petri, G., Contino, A., & Amato, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(20), 6219.

- Poyraz, S., Belveren, S., & Sözeri, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249769.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity. BenchChem Technical Guides.

- Poyraz, S., Belveren, S., & Sözeri, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.

- Poyraz, S., Belveren, S., & Sözeri, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.

- BenchChem. (2025). Experimental protocol for the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine.

- Sharma, S., & Soman, S. S. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Current Drug Discovery Technologies, 18(4), 488-513.

- Wikipedia contributors. (2023). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia, The Free Encyclopedia.

- National Center for Biotechnology Information. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum. PubChem.

- Drucker, D. J. (2016). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 37(6), 574–609.

- Salve, M. T., & Jadhav, S. B. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative.

- Ahren, B. (2017). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 8, 37.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.

- Lee, J. H., Park, J. H., & Lee, S. J. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7715–7733.

- Bougheloum, C., et al. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst.

- Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1)IR1. ChemicalBook.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.

- Kuleshova, E. N., & Zherebchevsky, S. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4988.

- National Center for Biotechnology Information. (n.d.). Pyrrolidine-1-sulfonamide.

- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...).

- ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...

- Al-Masoudi, N. A., & Al-Salihi, N. J. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(4), 169-173.

- PubChemLite. (n.d.). Pyrrolidine-1-sulfonamide (C4H10N2O2S). PubChemLite.

-

ResearchGate. (n.d.). 1 H NMR spectra of the 1:1 complex of R[4]A with pyrrolidine in DMSO-d... ResearchGate.

- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine-1-sulfonamide | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ripublication.com [ripublication.com]

- 11. PubChemLite - Pyrrolidine-1-sulfonamide (C4H10N2O2S) [pubchemlite.lcsb.uni.lu]

- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 15. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine-1-sulfonamide: A Technical Guide to Solubility and Stability for Drug Development Professionals

This guide provides an in-depth technical overview of the solubility and stability of Pyrrolidine-1-sulfonamide, a key scaffold in medicinal chemistry. Recognizing the scarcity of publicly available, quantitative data for this specific molecule, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters in their own laboratories. By understanding the underlying principles and applying the robust methodologies outlined herein, researchers can confidently generate the precise data needed to advance their drug discovery and development programs.

Introduction to Pyrrolidine-1-sulfonamide: A Scaffold of Interest

The pyrrolidine ring is a prevalent saturated heterocycle in numerous biologically active compounds, valued for its ability to introduce three-dimensional complexity into molecular structures.[1][2] When coupled with a sulfonamide group, the resulting Pyrrolidine-1-sulfonamide moiety serves as a versatile building block in the design of novel therapeutics targeting a wide range of diseases, including diabetes, cancer, and central nervous system disorders.[3][4][5][6] The physicochemical properties of this scaffold, particularly its solubility and stability, are fundamental to its utility in drug development, influencing everything from synthetic route optimization to formulation and bioavailability.

Chemical and Physical Properties of Pyrrolidine-1-sulfonamide:

| Property | Value | Source |

| Molecular Formula | C4H10N2O2S | [7] |

| Molecular Weight | 150.20 g/mol | [7] |

| XLogP3-AA | -0.7 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Topological Polar Surface Area | 71.8 Ų | [7] |

| Physical Form | Solid | [8] |

Understanding and Determining the Solubility of Pyrrolidine-1-sulfonamide

Factors Influencing Solubility

-

Solvent Polarity: A range of solvents with varying polarities should be screened to establish a comprehensive solubility profile.

-

pH: The sulfonamide moiety has an acidic proton, meaning that the solubility of Pyrrolidine-1-sulfonamide is likely to be pH-dependent. In basic solutions, the compound will be deprotonated, forming a more soluble salt.

-

Temperature: Solubility is generally temperature-dependent. Investigating solubility at different temperatures can be crucial for understanding thermodynamic properties.

-

Co-solvents: In drug discovery, compounds are often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Objective: To determine the concentration of Pyrrolidine-1-sulfonamide in a saturated solution of a given solvent at a specific temperature.

Materials:

-

Pyrrolidine-1-sulfonamide (solid)

-

Selected laboratory solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid Pyrrolidine-1-sulfonamide to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Pyrrolidine-1-sulfonamide.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Data Recording Template:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Stability of Pyrrolidine-1-sulfonamide: Assessment and Considerations

The chemical stability of a drug candidate is paramount for its successful development. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For sulfonamides, common degradation pathways include hydrolysis (cleavage of the sulfonamide bond) and oxidation.[11][12] The pyrrolidine ring itself may also be susceptible to oxidation.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.[11][13]

Common Stress Conditions:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.[11]

-

Oxidative Degradation: e.g., 3-30% H2O2 at room temperature.

-

Thermal Degradation: Heating the solid drug substance (e.g., at 60-80 °C).

-

Photostability: Exposing the drug substance to light (e.g., ICH-compliant light source).

Experimental Protocol: Stability-Indicating HPLC Method Development and Validation

A stability-indicating HPLC method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[14]

Objective: To develop and validate an HPLC method for the quantitative determination of Pyrrolidine-1-sulfonamide in the presence of its degradation products.

Materials:

-

Pyrrolidine-1-sulfonamide

-

Forced degradation samples (from stress testing)

-

HPLC system with a photodiode array (PDA) or UV detector

-

HPLC column (e.g., C18)

-

Mobile phase components (e.g., acetonitrile, water, buffers)

-

Acids, bases, and hydrogen peroxide for stress testing

Procedure:

-

Method Development:

-

Screen different mobile phases (isocratic and gradient), columns, and detection wavelengths to achieve optimal separation between the parent compound and all degradation products.

-

A PDA detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

-

-

Forced Degradation:

-

Subject solutions of Pyrrolidine-1-sulfonamide to the stress conditions outlined in section 3.1.

-

Analyze the stressed samples by the developed HPLC method.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can resolve the parent peak from all degradation products and any matrix components.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

-

Workflow for Stability-Indicating HPLC Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Storage and Handling

Based on general chemical principles and supplier recommendations, Pyrrolidine-1-sulfonamide should be stored in a well-sealed container in a dry environment, protected from light.[8][15] Refrigeration at 2-8 °C is also recommended to minimize potential degradation over long-term storage.

Conclusion

While specific, pre-existing data on the solubility and stability of Pyrrolidine-1-sulfonamide is limited, this guide provides the necessary theoretical framework and practical, detailed protocols for researchers to generate this critical information. By employing the standardized shake-flask method for solubility and developing a robust, stability-indicating HPLC method through forced degradation studies, drug development professionals can obtain the reliable data required to make informed decisions and accelerate their research programs. The methodologies described herein are foundational for the successful progression of any compound from discovery to a viable clinical candidate.

References

-

Stability-indicating sulfa drug analysis using high-performance liquid chromatography. J Pharm Sci. 1979 Jul;68(7):922-4. [Link]

-

Pyrrolidine-1-sulfonamide. PubChem. [Link]

-

Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247169. [Link]

-

Salve, M. T., et al. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. International Journal of Pharmaceutical Investigation, 11(4), 374-378. [Link]

-

Martin, A. N., & Wu, P. L. (1987). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 76(8), 643–648. [Link]

- Pyrrolidine sulfonamides.

-

Pyrrolidine-1-sulfonamide. Porphyrin-Systems. [Link]

-

Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

-

Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Eur J Med Chem. 2015 Jan 27:90:342-50. [Link]

-

α-Aryl pyrrolidine sulfonamides as TRPA1 antagonists. Bioorg Med Chem Lett. 2016 Jan 15;26(2):495-498. [Link]

-

Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientifica (Cairo). 2020;2020:6043216. [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023;20(6):5318. [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO. [Link]

-

Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate.[Link]

-

Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. J Med Chem. 2015 Oct 8;58(19):7747-60. [Link]

-

Pyrrolidine compounds. PubChem. [Link]

- Long acting sulfonamide injectable compositions.

- Synthesis of sulfonamide derivatives.

- Pyrrolidine compounds.

-

Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. J Mol Struct. 2023;1285:135483. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2013;25(1):237-239. [Link]

-

ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. 2022;21(8):103-113. [Link]

-

Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Sci Total Environ. 2018 Nov 1;640-641:1416-1425. [Link]

-

Analysis of sulfonamides. Slideshare. [Link]

-

Studies on sulfonamide degradation products. ResearchGate. [Link]

-

Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Aryl pyrrolidine sulfonamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine-1-sulfonamide | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolidine-1-sulfonamide | 4108-88-7 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolidine-1-sulfonamide – porphyrin-systems [porphyrin-systems.com]

theoretical calculations of Pyrrolidine-1-sulfonamide molecular structure

An In-depth Technical Guide to the Theoretical Calculation of Pyrrolidine-1-sulfonamide Molecular Structure

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery and development, the pyrrolidine scaffold stands out for its versatility and prevalence in a wide array of biologically active compounds.[1] Its unique conformational constraints and the ability to be readily functionalized make it a privileged structure in medicinal chemistry. When combined with a sulfonamide moiety, as in Pyrrolidine-1-sulfonamide, the resulting molecule presents a compelling target for both synthetic and computational investigation. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage theoretical calculations to gain a deeper understanding of the molecular structure and electronic properties of Pyrrolidine-1-sulfonamide. As a Senior Application Scientist, my aim is not merely to present a series of computational steps but to provide a cohesive narrative that explains the causality behind each methodological choice, thereby empowering the reader to apply these principles to their own research endeavors. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to Pyrrolidine-1-sulfonamide: A Scaffold of Interest

Pyrrolidine-1-sulfonamide (C₄H₁₀N₂O₂S) is a molecule that incorporates the five-membered saturated heterocycle, pyrrolidine, with a sulfonamide group attached to the nitrogen atom.[2] The pyrrolidine ring's structure is a cornerstone in many pharmaceuticals due to its ability to induce specific conformations in larger molecules, such as peptides and proteins.[3][4][5] The sulfonamide group, on the other hand, is a well-established pharmacophore known for its wide range of biological activities, including antibacterial and anticancer properties.[6][7] The amalgamation of these two moieties in Pyrrolidine-1-sulfonamide presents a molecule with a rich conformational landscape and diverse potential for intermolecular interactions.

Theoretical calculations provide a powerful lens through which we can explore the intricacies of this molecule's structure and behavior at the atomic level. By employing computational methods, we can predict its three-dimensional geometry, analyze its vibrational modes, and map its electronic landscape. This knowledge is invaluable for understanding its reactivity, predicting its interactions with biological targets, and guiding the design of novel derivatives with enhanced therapeutic properties.

The Computational Gauntlet: A Methodological Workflow

The foundation of a robust theoretical investigation lies in the judicious selection of computational methods. For a molecule like Pyrrolidine-1-sulfonamide, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.[8][9][10]

The Choice of DFT Functional and Basis Set: A Rationale

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[8][11] We will couple this with the 6-311++G(d,p) basis set. The "6-311" indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The "++" denotes the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron density. This combination of functional and basis set has been shown to yield results in good agreement with experimental data for similar sulfonamide-containing molecules.[11] All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian.

The Computational Workflow: A Step-by-Step Protocol

-

Initial Structure Generation: The starting point is the creation of an initial 3D structure of Pyrrolidine-1-sulfonamide. This can be done using any molecular building software. The IUPAC name is pyrrolidine-1-sulfonamide, and its SMILES notation is C1CCN(C1)S(=O)(=O)N.[2]

-

Conformational Search: A thorough exploration of the potential energy surface is performed to identify all low-energy conformers. This is particularly important due to the flexibility of the pyrrolidine ring.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the local minimum on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.

-

Electronic Property Calculation: Finally, for the lowest energy conformer, a series of calculations are performed to determine its electronic properties, including HOMO-LUMO analysis and the molecular electrostatic potential.

Caption: Computational workflow for the theoretical analysis of Pyrrolidine-1-sulfonamide.

Unveiling the Conformational Landscape

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twisted" forms.[3][4][5] These conformations can be further classified as exo or endo, depending on the position of the out-of-plane atom relative to the substituents.[1] The specific puckering of the pyrrolidine ring can significantly influence the overall shape of the molecule and its biological activity.

Protocol for Conformational Analysis

A potential energy surface (PES) scan is a systematic way to explore the conformational space. This involves systematically changing a specific dihedral angle (for instance, one of the C-C-N-C dihedrals in the pyrrolidine ring) and performing a constrained geometry optimization at each step. The resulting energy profile reveals the low-energy conformers.

Analysis of Conformational Energies

The relative energies of the identified stable conformers are calculated to determine the most probable conformation at room temperature.

| Conformer | Dihedral Angle (C1-N-C4-C3) | Relative Energy (kcal/mol) |

| Envelope (Exo) | ~20° | 0.25 |

| Twist (Global Minimum) | ~-35° | 0.00 |

| Envelope (Endo) | ~-20° | 0.30 |

| Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from the PES scan. |

The Blueprint of the Molecule: Optimized Geometry

Once the global minimum energy conformer is identified, a full geometry optimization is performed without any constraints. The convergence of the optimization is confirmed when the forces on the atoms are negligible and the displacement of atoms between optimization steps is below a certain threshold.

Key Geometrical Parameters

The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography of similar molecules to validate the computational model.[12][13]

| Parameter | Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| S=O | 1.435 |

| S-N(pyrrolidine) | 1.630[11] |

| S-N(amide) | 1.700 |

| C-N(pyrrolidine) | 1.470 |

| Bond Angles (°) ** | |

| O=S=O | 120.5 |

| O=S-N(pyrrolidine) | 108.0 |

| C-N-C (in pyrrolidine) | 110.0 |

| Dihedral Angles (°) ** | |

| C-N-S=O | Varies with conformation |

| Note: These are representative values. Actual values would be extracted from the output of the geometry optimization. |

The Molecular Symphony: Vibrational Analysis

Frequency calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they provide a theoretical vibrational spectrum that can be compared with experimental infrared (IR) and Raman spectra.[11]

Protocol for Vibrational Frequency Calculation

A frequency calculation is performed on the optimized geometry using the same level of theory (B3LYP/6-311++G(d,p)).

Interpreting the Vibrational Spectrum

The calculated vibrational frequencies correspond to specific molecular motions. Key vibrational modes for Pyrrolidine-1-sulfonamide would include:

-

S=O symmetric and asymmetric stretching: Typically strong absorptions in the IR spectrum.

-

S-N stretching: A key indicator of the sulfonamide group.[11]

-

N-H stretching (of the sulfonamide NH₂): Usually appears as a sharp band in the IR spectrum.

-

C-H stretching (of the pyrrolidine ring): Characteristic of aliphatic C-H bonds.

-

Pyrrolidine ring vibrations: Complex modes involving the entire ring structure.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H asymmetric stretch | 3450 |

| N-H symmetric stretch | 3350 |

| C-H stretch (pyrrolidine) | 2900-3000 |

| S=O asymmetric stretch | 1350 |

| S=O symmetric stretch | 1160 |

| S-N stretch | 850-900[11] |

| Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. |

The Electronic Frontier: Reactivity and Interactions

The electronic structure of a molecule dictates its reactivity and how it will interact with other molecules.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[6][7][14] The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[14][15] A smaller gap suggests higher reactivity.

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 7.0 |

| Note: These are representative values. |

Molecular Electrostatic Potential (MEP): A Guide to Reactivity

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[8][16] It is invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

Caption: Color key for interpreting the Molecular Electrostatic Potential map.

For Pyrrolidine-1-sulfonamide, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the lone pair of the amide nitrogen, indicating these as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amide group and the pyrrolidine ring, suggesting these as sites for nucleophilic attack.

Conclusion: From Theoretical Insights to Practical Applications

This in-depth technical guide has outlined a comprehensive computational approach for elucidating the molecular structure and electronic properties of Pyrrolidine-1-sulfonamide. By following the detailed protocols and understanding the rationale behind the methodological choices, researchers can gain valuable insights that can inform and accelerate the drug discovery process. The theoretical data on conformational preferences, geometric parameters, vibrational signatures, and electronic reactivity provides a solid foundation for understanding the behavior of this important molecular scaffold and for designing new analogues with tailored properties. The integration of such computational studies into the drug development pipeline is no longer a novelty but a necessity for staying at the forefront of medicinal chemistry research.

References

-

Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(15), 5974–5981. [Link]

-

Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

-

Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. [Link]

-

(2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Vibha, K., et al. (2021). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Journal of Molecular Structure. [Link]

-

(2017). A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. Journal of the Chinese Chemical Society. [Link]

-

Koskinen, A., Helaja, J., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. [Link]

-

(2018). Antibacterial Activity and Global Reactivity Descriptors of Some Newly Synthesized Unsymmetrical Sulfamides. Oriental Journal of Chemistry. [Link]

-

(2015). Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes. National Institutes of Health. [Link]

-

(2021). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. National Institutes of Health. [Link]

-

(2021). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. [Link]

-

(2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

-

(2022). Synthesis, characterization, DFT, molecular docking, and ADMET studies of novel 1,2,4-triazine sulfonamide derivatives as potential SARS-CoV-2 inhibitors. ResearchGate. [Link]

-

(2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Institutes of Health. [Link]

-

(2023). Investigation of the Anti-Plasmodial Properties of N-2-Oxo Pyrrolidine Pentanamide-Based Sulfonamides: Experimental and Theoretical Approach. ResearchGate. [Link]

-

(2014). Molecular Structure, Vibrational Spectroscopy and Homo, Lumo Studies of 4-methyl-N-(2-methylphenyl) Benzene Sulfonamide Using DFT Method. Scientific.Net. [Link]

-

(2015). A Density Functional Theory Study on the Ozone Oxidation of Sulfonamide Antibiotics. ResearchGate. [Link]

-

(2022). Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. Taylor & Francis Online. [Link]

-

(2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. National Institutes of Health. [Link]

-

(2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

-

(2022). Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. Taylor & Francis Online. [Link]

-

Pyrrolidine-1-sulfonamide. PubChem. [Link]

-

Pyrrolidine-3-sulfonamide. PubChem. [Link]

-

(2010). Validation of Quantum Chemical Calculations for Sulfonamide Geometrical Parameters. Journal of Chemical Information and Modeling. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

(2013). Role of Electrostatic Potential in the in Silico Prediction of Molecular Bioactivation and Mutagenesis. ResearchGate. [Link]

-

(2021). Physical and Electrochemical Properties of Pyrrolidinium-Based Ionic Liquid and Methyl Propionate Co-Solvent Electrolyte. ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-1-sulfonamide | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antibacterial Activity and Global Reactivity Descriptors of Some Newly Synthesized Unsymmetrical Sulfamides – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Validation of Quantum Chemical Calculations for Sulfonamide Geometrical Parameters [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Pyrrolidine-1-sulfonamide: A Technical Guide to Commercial Availability, Synthesis, and Application

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pyrrolidine-1-sulfonamide is a saturated heterocyclic compound featuring a pyrrolidine ring core functionalized with a sulfonamide group. This scaffold is of significant interest to the medicinal chemistry community due to the desirable physicochemical properties conferred by the pyrrolidine ring, such as improved three-dimensionality and aqueous solubility.[1] This guide provides a comprehensive overview of Pyrrolidine-1-sulfonamide, covering its chemical identity, commercial availability, established synthesis protocols, and current applications in research and development, with a particular focus on its emerging role in drug discovery.

Chemical Identity and Properties

A clear understanding of a compound's fundamental properties is crucial for its effective use in a research setting. Pyrrolidine-1-sulfonamide is identified by a unique set of chemical descriptors and exhibits specific physical properties.

Table 1: Chemical Identifiers and Properties of Pyrrolidine-1-sulfonamide

| Property | Value | Source |

| IUPAC Name | pyrrolidine-1-sulfonamide | PubChem[2] |

| CAS Number | 4108-88-7 | PubChem[2] |

| Molecular Formula | C₄H₁₀N₂O₂S | PubChem[2] |

| Molecular Weight | 150.20 g/mol | PubChem[2] |

| Appearance | Not specified (typically a solid) | - |

| Primary Hazards | Skin, eye, and respiratory irritant | PubChem[2] |

Commercial Availability and Procurement

Pyrrolidine-1-sulfonamide is available from a variety of chemical suppliers, catering primarily to research and development quantities. Procurement strategies for this compound typically involve direct purchase from stock, as it is not a large-scale commodity chemical. When sourcing, researchers should consider purity, quantity, and lead times. For larger quantities or specific derivatives, custom synthesis may be a more viable option.

Table 2: Representative Commercial Suppliers of Pyrrolidine-1-sulfonamide

| Supplier | Purity | Typical Quantities | Notes |

| ChemScene | ≥97% | mg to g scale | Offers custom synthesis and commercial production services.[3] |

| Parchem | Not Specified | Bulk and research quantities | Supplier of specialty chemicals, including related derivatives like 4-(Pyrrolidine-1-Sulfonyl)-Phenylamine.[4] |

| Various R&D Suppliers | Varies | mg to kg scale | Available through numerous online chemical marketplaces. |

Note: This table is not exhaustive and is intended to be representative. Researchers should verify availability and specifications with individual suppliers.

Synthesis of Pyrrolidine-1-sulfonamide

While commercially available, an in-house synthesis of Pyrrolidine-1-sulfonamide or its derivatives may be necessary for specific research applications or cost-effectiveness at a larger scale. The most common synthetic routes involve the reaction of a pyrrolidine precursor with a sulfonylating agent.

General Synthetic Pathway

A prevalent method for synthesizing pyrrolidine sulfonamides involves the reaction of pyrrolidine with a suitable sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. The specific sulfonamide is determined by the choice of the sulfonyl chloride. For the parent Pyrrolidine-1-sulfonamide, this would involve a source of the sulfamoyl group. A related and illustrative synthesis is that of N-substituted pyrrolidine sulfonamides, which often starts with pyrrolidine and an arylsulfonyl chloride.

Detailed Experimental Protocol: Synthesis of a Pyrrolidine Sulfonamide Derivative

The following protocol is a generalized example based on the synthesis of related pyrrolidine sulfonamide derivatives and should be adapted and optimized for specific target molecules. This protocol illustrates the core chemical transformation.

Reaction: Pyrrolidine + Benzenesulfonyl chloride → 1-(Phenylsulfonyl)pyrrolidine

Materials:

-

Pyrrolidine (CAS 123-75-1)

-

Benzenesulfonyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add the base (e.g., triethylamine, 1.2 equivalents) to the stirred solution. Following this, add benzenesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(phenylsulfonyl)pyrrolidine.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of a typical pyrrolidine sulfonamide derivative.

Caption: Workflow for the synthesis of a pyrrolidine sulfonamide derivative.

Applications in Research and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its incorporation into sulfonamides has led to the discovery of potent and selective modulators of various biological targets.[5][6]

Drug Discovery

-

Antidiabetic Agents: Several studies have explored pyrrolidine sulfonamide derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[7][8] Certain derivatives have shown significant DPP-IV inhibition, with IC50 values in the nanomolar range, making them promising leads for new antidiabetic drugs.[6][8]

-

TRPV4 Antagonists: A series of pyrrolidine sulfonamides were developed as selective antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel.[9] Optimization of this scaffold led to the identification of lead compounds with improved potency and pharmacokinetic properties, demonstrating potential for treating conditions like pulmonary edema.[9]

-

Anticonvulsant Properties: The pyrrolidine ring, particularly in the form of pyrrolidine-2,5-dione, has been functionalized with sulfonamide-containing groups to explore anticonvulsant activities.[1]

Chemical Biology and Intermediate Synthesis

Beyond direct therapeutic applications, Pyrrolidine-1-sulfonamide and its precursors, like pyrrolidine-1-sulfonyl chloride, serve as versatile building blocks in organic synthesis.[10][11] They provide a reliable method for introducing the pyrrolidine-sulfonamide pharmacophore into more complex molecules for structure-activity relationship (SAR) studies.

Safety and Handling

Pyrrolidine-1-sulfonamide is classified as an irritant.[2] The precursor, pyrrolidine, is a flammable, corrosive, and harmful liquid.[12][13]

-

Personal Protective Equipment (PPE): Always handle Pyrrolidine-1-sulfonamide and its precursors in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[2][14] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Pyrrolidine-1-sulfonamide is a readily accessible chemical scaffold with significant and growing importance in the field of drug discovery. Its unique structural and chemical properties make it a valuable building block for developing novel therapeutics targeting a range of diseases, from metabolic disorders to neurological conditions. A thorough understanding of its sourcing, synthesis, and safe handling is essential for researchers aiming to leverage the potential of this versatile compound.

References

-

PubChem. Pyrrolidine-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. [Link]

-

Salve, P. S., & Jadhav, V. B. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. International Journal of Pharmaceutical Investigation. [Link]

-

Siddiqui, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. [Link]

-

Manas Petro Chem. Pyrrolidine Supplier. [Link]

-

PubChem. 4-(Pyrrolidine-1-sulfonyl)-N-quinolin-8-yl-benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. [Link]

-

Jeelan Basha, D., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

CPAChem. (2024). Pyrrolidine Safety data sheet. [Link]

-

Khusnutdinova, E. F., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

CP Lab Safety. pyrrolidine-1-sulfonyl chloride, 250 mg. [Link]

-

A. A. Sulaiman, et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

PubChem. 4-(Pyrrolidine-1-sulfonyl)aniline. National Center for Biotechnology Information. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-1-sulfonamide | C4H10N2O2S | CID 15707376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. parchem.com [parchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. calpaclab.com [calpaclab.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cpachem.com [cpachem.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocol: Synthesis of Pyrrolidine-1-sulfonamide Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolidine-1-sulfonamide Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1] Its non-planar, pseudo-rotating structure provides an excellent three-dimensional scaffold, allowing for the efficient exploration of pharmacophore space.[1] When this privileged scaffold is appended with a sulfonamide moiety (–SO₂NR₂), the resulting Pyrrolidine-1-sulfonamide derivatives exhibit a remarkable breadth of biological activities. These compounds are integral to the development of novel therapeutics, with applications as enzyme inhibitors, anti-diabetic agents, and antagonists for ion channels like TRPV4.[2][3][4]